molecular formula C6H15N B1458496 DI-N-Propyl-D14-amine CAS No. 345909-05-9

DI-N-Propyl-D14-amine

Cat. No. B1458496
CAS RN: 345909-05-9
M. Wt: 115.28 g/mol
InChI Key: WEHWNAOGRSTTBQ-ZLKPZJALSA-N
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Description

Di-n-propyl-d14-amine is a non-standard isotope with the molecular formula C6HD14N . It is a secondary amine that belongs to the class of dialkylamines . It is available as a high-quality, certified reference material .


Synthesis Analysis

This compound is a versatile intermediate with a variety of applications. It is used in the field of Agricultural Chemicals and also consumed for the production of other non-agricultural chemicals . It is also used as an organic structural directing agent (OSDA) in the crystallization of AlPO4-11 molecular sieve .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6HD14N. It has an average mass of 115.276 Da and a monoisotopic mass of 115.208321 Da .


Chemical Reactions Analysis

This compound, as a primary amine, can effectively induce transformation from the 4- and/or 6-MR chains to a 2D-layered structure through H-bond interactions . It is also known to react with organolithium reagents to give lithium diisopropylamide (LDA), a strong, non-nucleophilic base .


Physical And Chemical Properties Analysis

This compound has an average mass of 115.276 Da and a monoisotopic mass of 115.208321 Da . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .

Mechanism of Action

The mechanism of action of Di-n-propyl-d14-amine involves its role as an organic structural directing agent (OSDA) in the crystallization of AlPO4-11 molecular sieve. The organic template of this compound molecules can effectively induce transformation from the 4- and/or 6-MR chains to a 2D-layered structure through H-bond interactions .

Safety and Hazards

Di-n-propyl-d14-amine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause respiratory irritation. It is harmful if swallowed and toxic if inhaled .

properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuterio-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWNAOGRSTTBQ-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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